molecular formula C20H18O2 B076173 1,2-bis(phenoxymethyl)benzene CAS No. 10403-74-4

1,2-bis(phenoxymethyl)benzene

Cat. No.: B076173
CAS No.: 10403-74-4
M. Wt: 290.4 g/mol
InChI Key: JTWBMEAENZGSOQ-UHFFFAOYSA-N
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Description

1,2-bis(phenoxymethyl)benzene: is an organic compound with the molecular formula C20H18O2 It is a derivative of benzene, where two phenoxymethyl groups are attached to the 1 and 2 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-bis(phenoxymethyl)benzene can be achieved through several methods. One common method involves the reaction of 1,2-bis(hydroxymethyl)benzene with phenol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the phenoxymethyl groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: 1,2-bis(phenoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 1,2-bis(phenoxymethyl)benzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .

Biology: In biological research, this compound can be used to study the interactions of phenoxymethyl groups with biological molecules. It may also serve as a model compound for understanding the behavior of similar structures in biological systems .

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 1,2-bis(phenoxymethyl)benzene involves its interaction with molecular targets through its phenoxymethyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition, depending on the reaction conditions. The pathways involved in these reactions are influenced by the electronic and steric effects of the phenoxymethyl groups .

Comparison with Similar Compounds

  • Benzene, 1,2-bis(phenylthiomethyl)-
  • Benzene, 1,2-bis(phenylselenomethyl)-
  • Benzene, 1,2-bis(hydroxymethyl)-

Comparison: 1,2-bis(phenoxymethyl)benzene is unique due to the presence of phenoxymethyl groups, which impart distinct electronic and steric properties compared to its analogs. For example, Benzene, 1,2-bis(phenylthiomethyl)- and Benzene, 1,2-bis(phenylselenomethyl)- contain sulfur and selenium atoms, respectively, which can significantly alter their reactivity and applications. Benzene, 1,2-bis(hydroxymethyl)-, on the other hand, has hydroxyl groups that make it more hydrophilic and reactive towards different types of chemical reactions .

Properties

IUPAC Name

1,2-bis(phenoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2/c1-3-11-19(12-4-1)21-15-17-9-7-8-10-18(17)16-22-20-13-5-2-6-14-20/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWBMEAENZGSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074891
Record name Benzene, 1,2-bis(phenoxymethyl)-
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Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10403-74-4
Record name 1,2-Bis(phenoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10403-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-bis(phenoxymethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-bis(phenoxymethyl)-
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Record name Benzene, 1,2-bis(phenoxymethyl)-
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Record name 1,2-bis(phenoxymethyl)benzene
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Q & A

Q1: What is the significance of using 1,2-bis(phenoxymethyl)benzene in the study mentioned in the abstract?

A1: The research highlights the use of this compound as a precursor to generate o-quinodimethane (o-QDM) through excimer laser photolysis []. o-QDMs are highly reactive intermediates valuable in organic synthesis, particularly for constructing complex cyclic structures. this compound, when exposed to specific wavelengths of light from excimer lasers, undergoes a photochemical transformation, releasing o-QDM. This o-QDM can then react with various dienophiles (compounds with a double bond) to form cycloadducts, which are products of a [4+2] cycloaddition reaction. This approach offers a controlled and efficient way to generate o-QDM and utilize its reactivity for synthesizing diverse organic compounds.

Q2: What is the role of the excimer laser in this research, and why is it particularly relevant to this compound?

A2: The research demonstrates that this compound effectively generates o-QDM upon irradiation with excimer lasers, specifically KrF (248 nm), XeCl (308 nm), and XeF (351 nm) lasers []. The choice of laser wavelength is crucial as it needs to match the energy required to trigger the photochemical transformation of this compound into o-QDM. This study found that the KrF excimer laser (248 nm) was the most efficient in facilitating this reaction, leading to higher consumption of the starting material and increased yields of the desired cycloadducts. This highlights the importance of selecting an appropriate light source tailored to the specific photochemical properties of the starting compound for successful o-QDM generation.

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